molecular formula C7H6ClF3N2O B12340398 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B12340398
M. Wt: 226.58 g/mol
InChI Key: YAKGEUCDQWPASU-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, a methylamino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully monitored to ensure the desired product is obtained.

    Oxidation Step: The final step involves the oxidation of the intermediate compound to form the 1-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

  • Chemical Formula: C₇H₈ClF₃N₂O
  • CAS Number: 1208081-43-9
  • Molecular Weight: 210.60 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations have suggested that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data Table

Activity TypeTest Organism / Cell LineIC50 (µM)Reference
Anticancer ActivityMCF-7 (breast cancer)25.72
Antimicrobial ActivityStaphylococcus aureus0.4 - 1.9
Apoptosis InductionU87 (glioblastoma)45.2

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by Goreti Ribeiro Morais et al. demonstrated that this compound significantly induced apoptosis in MCF-7 cells with an IC50 value of 25.72 µM. Flow cytometry results confirmed the dose-dependent nature of the apoptosis induction, indicating its potential for therapeutic application in breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 0.4 to 1.9 µg/mL, suggesting that it could be developed as a novel antibacterial agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Modifications to the pyridine ring have been shown to enhance its biological activity, particularly in terms of anticancer efficacy and antimicrobial potency .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine

InChI

InChI=1S/C7H6ClF3N2O/c1-12-6-5(8)2-4(3-13(6)14)7(9,10)11/h2-3,14H,1H3

InChI Key

YAKGEUCDQWPASU-UHFFFAOYSA-N

Canonical SMILES

CN=C1C(=CC(=CN1O)C(F)(F)F)Cl

Origin of Product

United States

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